molecular formula C3H7ClF3NO B3014467 (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride CAS No. 1308646-85-6

(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No.: B3014467
CAS No.: 1308646-85-6
M. Wt: 165.54
InChI Key: DHSCPPZGIAEZHF-DKWTVANSSA-N
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Description

(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties. The presence of trifluoromethyl and amino groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-amino-1,1,1-trifluoropropane: Lacks the hydroxyl group, making it less polar.

    (2S)-3-amino-1,1,1-trifluoropropan-2-ol: The non-hydrochloride form, which may have different solubility and reactivity properties.

    (2S)-3-amino-1,1,1-trifluoropropan-2-ol acetate: An ester derivative with different chemical properties.

Uniqueness

(2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to the presence of both trifluoromethyl and amino groups, which impart distinct chemical and biological properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

(2S)-3-amino-1,1,1-trifluoropropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(8)1-7;/h2,8H,1,7H2;1H/t2-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSCPPZGIAEZHF-DKWTVANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(F)(F)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308646-85-6
Record name (2S)-3-amino-1,1,1-trifluoropropan-2-ol hydrochloride
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